

An In-depth Technical Guide to Agelasine Variants: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Agelasine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures and diverse biological properties of **Agelasine** variants, a prominent class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure of Agelasine Variants

Agelasines are characterized by a common structural motif: a diterpene hydrocarbon skeleton linked to a 9-methyladeninium moiety.^[1] Variations in the diterpene core and its stereochemistry give rise to a wide array of **Agelasine** analogs, each with potentially unique biological activities. The chemical structures of several prominent **Agelasine** variants are presented below.

Table 1: Chemical Structures and Physicochemical Properties of Selected **Agelasine** Variants

Variant	Molecular Formula	Molecular Weight (g/mol)	Chemical Structure
Agelasine A	C ₂₆ H ₄₀ N ₅ +	422.63	[Image of Agelasine A structure]
Agelasine B	C ₂₆ H ₄₀ N ₅ +	422.63	[Image of Agelasine B structure]
Agelasine C	C ₂₆ H ₄₀ N ₅ +	422.63	[Image of Agelasine C structure]
Agelasine D	C ₂₆ H ₄₁ N ₅ O	439.64	[Image of Agelasine D structure]
Agelasine E	C ₂₆ H ₄₀ N ₅ +	422.63	[Image of Agelasine E structure]
Agelasine F	C ₂₆ H ₃₉ N ₅	421.62	[Image of Agelasine F structure]
Agelasine G	C ₂₆ H ₃₈ BrN ₅ O	528.52	[Image of Agelasine G structure]
Agelasine W	C ₂₆ H ₄₀ N ₅ +	422.3285	[Image of Agelasine W structure][2]
Agelasine X	C ₂₇ H ₄₂ N ₅ +	436.3452	[Image of Agelasine X structure][2]
Agelasine Y	C ₂₇ H ₄₂ N ₅ +	436.3439	[Image of Agelasine Y structure][2]
Agelasine Z	C ₂₆ H ₃₈ N ₅ O ₊	436.3071	[Image of Agelasine Z structure][3]

Pharmacological Properties of Agelasine Variants

Agelasine and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1] A summary of the reported biological activities for various **Agelasine** variants is provided in the tables below.

Table 2: Antimicrobial Activity of **Agelasine** Variants

Variant	Test Organism	Activity	MIC/IC50	Reference
Agelasine D	Mycobacterium tuberculosis	Antibacterial	6.25 µg/mL	[4]
Agelasine D	Staphylococcus aureus	Antibacterial	-	[5]
Agelasine D	Gram-positive & Gram-negative bacteria	Antibacterial	Broad-spectrum	[5][6]
Agelasine F	Mycobacterium tuberculosis	Antibacterial	-	[1]
Agelasine G	-	Antileukemic	IC50: 3.1 µg/mL (L1210 cells)	[7]
Unnamed Agelasine analog	Staphylococcus aureus	Antibacterial	MIC90: 1–8 µg/mL	[8]
Unnamed Agelasine analog	Cryptococcus neoformans	Antifungal	IC50: 4.96 µg/mL	[8]
Unnamed Agelasine analog	Methicillin-resistant S. aureus	Antibacterial	MIC: 9.20 µg/mL	[8]

Table 3: Cytotoxic Activity of **Agelasine** Variants against Cancer Cell Lines

Variant	Cell Line	Activity	IC50	Reference
Agelasine D	U-937 GTB (Lymphoma)	Cytotoxic	5.59 μ M	[4]
Agelasine D	RPMI 8226/s (Myeloma)	Cytotoxic	3.7 μ M	[4]
Agelasine D	CEM/s (Leukemia)	Cytotoxic	4.68 μ M	[4]
Agelasine D	ACHN (Renal)	Cytotoxic	24.97 μ M	[4]
Agelasine F	LNCaP (Prostate)	Cytotoxic	7 μ M	[9]
Agelasine G	L1210 (Murine lymphoma)	Cytotoxic	3.1 μ g/mL	[7]
Nemoechine D ((-)-8'-oxo- agelasine B)	HL-60	Cytotoxic	9.9 μ M	[7]
Nemoechine G	Jurkat	Cytotoxic	17.1 μ M	[7]
Isoagelatrine B	HL-60, K562	Mildly Cytotoxic	-	[7]
Unnamed Agelasine analog	PC9, A549, HepG2, MCF-7, U937	Cytotoxic	IC50: 4.49–14.41 μ M	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Agelasine** variants.

Isolation and Purification of Agelasines

A general procedure for the isolation and purification of **Agelasine** derivatives from marine sponges involves the following steps:

- Extraction: The sponge material is typically lyophilized and extracted exhaustively with a polar solvent such as methanol (MeOH). The crude extract is then partitioned between different organic solvents of varying polarities, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to achieve initial fractionation.
- Chromatographic Separation: The active fractions are subjected to a series of chromatographic techniques for further purification.
 - Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns using gradient elution with solvent systems like chloroform/methanol or dichloromethane/methanol.
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile in water with a small percentage of trifluoroacetic acid (TFA).[\[2\]](#)
- Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[\[10\]](#)[\[11\]](#)

- Cell Seeding: Plate cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.[\[12\]](#)
- Compound Treatment: Treat the cells with various concentrations of the **Agelasine** variant for a specified period (e.g., 72 hours).[\[12\]](#)
- MTT Incubation: Remove the treatment medium and add 28 μ L of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[\[12\]](#)
- Formazan Solubilization: Remove the MTT solution and add 130 μ L of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[\[12\]](#)

- Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[\[12\]](#) Cell viability is calculated as a percentage of the untreated control.

Na+/K+-ATPase Inhibition Assay

The inhibitory activity of **Agelasine** variants on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[\[13\]](#)

- Enzyme Preparation: Prepare a suitable source of Na+/K+-ATPase, such as a microsomal fraction from brain tissue.
- Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, NaCl, and KCl.
- Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the **Agelasine** variant.
- Initiation of Reaction: Start the reaction by adding ATP to the mixture and incubate at 37°C for a defined period (e.g., 10-20 minutes).
- Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.
- Phosphate Detection: Quantify the amount of liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance of a colored complex.
- Calculation: The Na+/K+-ATPase activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The inhibitory effect of the **Agelasine** is then calculated relative to the control.

PTP1B Inhibition Assay

The inhibitory effect of **Agelasine** variants on Protein Tyrosine Phosphatase 1B (PTP1B) can be assessed using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[\[14\]](#)[\[15\]](#)

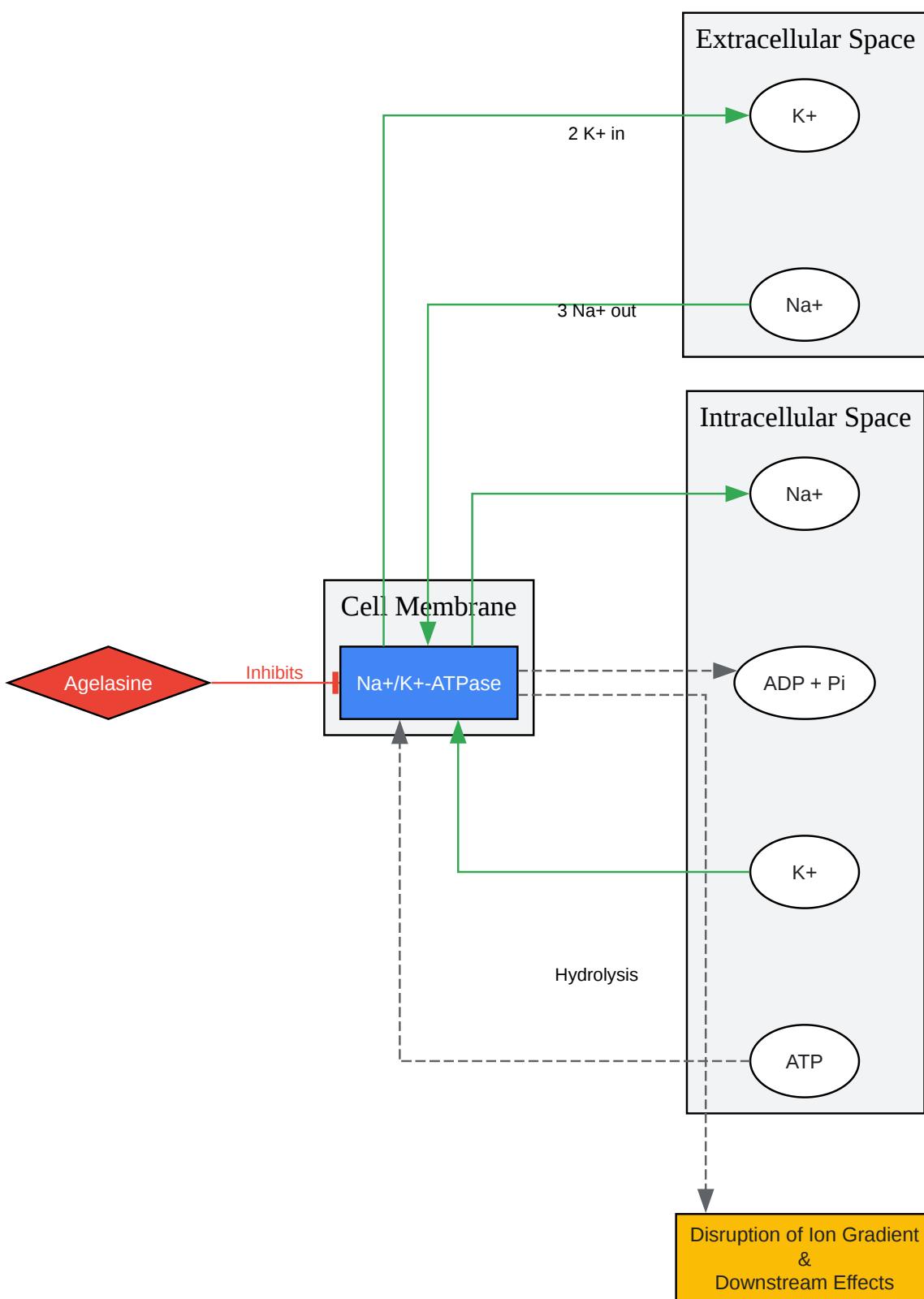
- Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, containing NaCl, EDTA, and DTT), a solution of recombinant human PTP1B, and a solution of pNPP. [\[16\]](#)

- Inhibitor Incubation: In a 96-well plate, add the **Agelasine** variant at various concentrations to the wells, followed by the PTP1B enzyme solution. Incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[14][16]
- Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate solution to each well. Incubate at 37°C for 30 minutes.[14]
- Reaction Termination and Absorbance Measurement: Stop the reaction by adding a strong base (e.g., 1 M NaOH).[14] Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[15]
- Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the **Agelasine** variant and determine the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Na+/K+-ATPase

Agelasines are known inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] The inhibition is non-competitive with respect to ATP, suggesting that **Agelasines** do not bind to the ATP-binding site.[17] It is proposed that two molecules of **Agelasine** may bind to one enzyme molecule, altering the cooperative interaction between the K+-binding sites.[17] This disruption of ion transport can lead to various downstream effects, including changes in intracellular calcium levels and the induction of apoptosis.

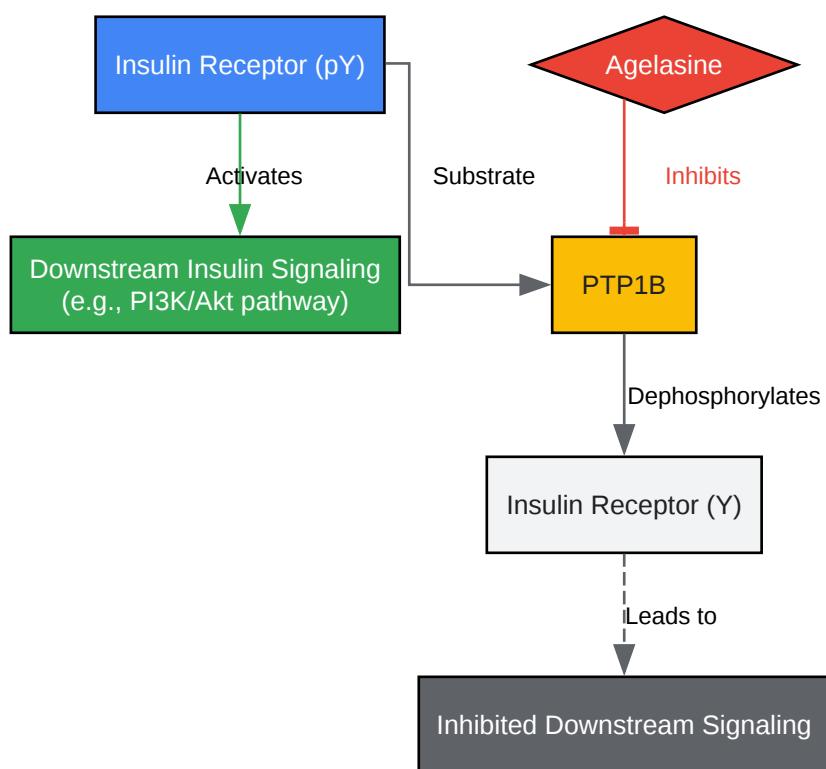


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Caption: Inhibition of Na^+/K^+ -ATPase by **Agelasine**.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Certain **Agelasine** variants, such as **Agelasine** G, have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.^[7] Inhibition of PTP1B can enhance insulin signaling, making it a potential therapeutic target for type 2 diabetes and obesity. The exact binding site and mode of inhibition (e.g., competitive, non-competitive) for **Agelasines** on PTP1B are still under investigation.



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Caption: Inhibition of PTP1B by **Agelasine** enhances insulin signaling.

Conclusion

The **Agelasine** family of marine natural products represents a rich source of structurally diverse compounds with a wide range of potent biological activities. Their antimicrobial, cytotoxic, and enzyme-inhibitory properties make them promising lead compounds for the development of new therapeutic agents. This technical guide provides a foundational understanding of the chemistry and biology of **Agelasine** variants, which will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further

investigation into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully exploit their therapeutic potential.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Agelasine Variants: Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753911#chemical-structure-and-properties-of-different-agelasine-variants>]

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